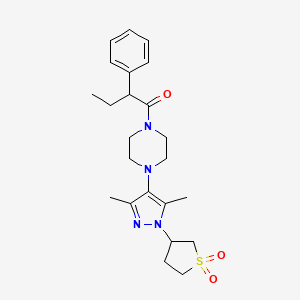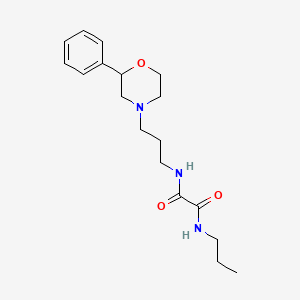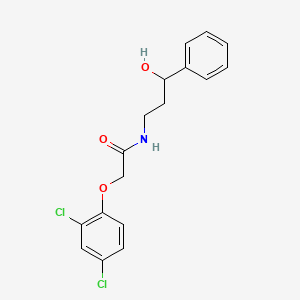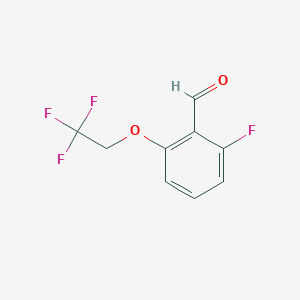
4-Methoxy-6-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-6-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . Unfortunately, there is limited information available about this specific compound. It’s important to note that the description of a compound typically includes its physical appearance, its uses, and its role in biological systems or industrial processes.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
- A study explored the antiviral activity of various 2,4-diamino-6-hydroxypyrimidine derivatives, including those related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. These compounds showed significant inhibition of retrovirus replication in cell culture, with the 5-methyl derivative being particularly effective against HIV and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Hepatitis C Virus Inhibition
- Research on 5,6-Dihydroxypyrimidine-4-carboxylic acids, a related compound, indicated their potential as hepatitis C virus (HCV) NS5B polymerase inhibitors. These compounds bind at the active site of the enzyme, demonstrating improved activity over previous inhibitors (Stansfield et al., 2004).
Structural Characterization
- A study on 4-hydroxy-3,5,6-trichloropyridine-2-carboxylic acid and its derivatives, which are structurally similar to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, utilized NMR analysis for structural verification. This research highlights the use of chlorine-isotope effects in NMR for structural identification in chlorinated compounds (Irvine et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from Visnaginone and Khellinone, including those structurally related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Pyrimidine Reactions
- A study on the thermal rearrangement of 2-methoxy-5-phenylpyrimidine and its derivatives, which are related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, provided insights into the rearrangement mechanisms and the influence of substituents on these processes (Brown & Lee, 1970).
Synthesis of Pyrimidine Derivatives
- Research on the synthesis of 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde and its derivatives, which are structurally similar to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, contributed to the development of new heterocyclic compounds like pyrido[2,3-d]pyrimidines (Perandones & Soto, 1998).
X-Ray and DFT Studies
- A study reported the crystal and molecular structures of compounds related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid, contributing to the understanding of their structural properties (Richter et al., 2023).
Efficient Synthesis
- An efficient synthesis method was developed for a compound structurally related to 4-Methoxy-6-methylpyrimidine-5-carboxylic acid. This compound is a moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa et al., 2000).
Eigenschaften
IUPAC Name |
4-methoxy-6-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVSIMCNNJQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methylpyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2904124.png)
![ethyl 2,3-dimethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2904125.png)



![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid](/img/structure/B2904134.png)
![7-tert-butyl-2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2904136.png)

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)



![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)